5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Mechanism of Action
Mode of Action
It is known that the compound belongs to a family of pyrazolo[1,5-a]pyrimidines (pps) which have been identified as strategic compounds for optical applications . These compounds exhibit tunable photophysical properties, where electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been studied for their potential in optical applications . More research is needed to understand the specific biochemical pathways affected by this compound and their downstream effects.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it has been identified for its potential in optical applications
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is reported to have beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . For instance, pyrazolo[1,5-a]pyrimidine derivatives are reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been reported to exhibit potential anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to arrest cancer cell growth by EGFR/STAT3 inhibition . It also interacts with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is not currently available .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels is not currently available .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its biochemical profile. Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of aromatic boronic acids, palladium acetate as a catalyst, and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)
Uniqueness
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHBKOHUMAEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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